N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative characterized by a benzothiazole moiety linked to the phenyl ring at position 3 of the pyrazole core. For example, carbodiimide-mediated coupling (e.g., EDCI/HOBT) with appropriate amines or hydroxylamine derivatives is a common approach for forming such carboxamide linkages .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c1-12-10-16(22-23(12)2)18(24)20-14-7-5-6-13(11-14)19-21-15-8-3-4-9-17(15)25-19/h3-11H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZHKBXQGUKEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring, followed by its coupling with a phenyl group and subsequent attachment to the pyrazole ring. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol, DMF, and dichloromethane. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazole derivatives, including N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi. For instance, studies have demonstrated their effectiveness against Mycobacterium tuberculosis, where they disrupt cell wall biosynthesis by targeting the DprE1 enzyme .
Anticancer Properties
The compound's structure allows it to interact with specific cellular pathways involved in cancer progression. In vitro studies have suggested that it can induce apoptosis in cancer cells by modulating key signaling pathways. This includes the inhibition of proliferation and promotion of cell cycle arrest in various cancer cell lines .
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective effects. It has been investigated for its potential to alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of benzothiazole moieties enhances the charge transport properties, improving device efficiency .
Fluorescent Probes
Due to its distinct fluorescence characteristics, this compound has been utilized as a fluorescent probe in biological imaging. It can selectively bind to specific biomolecules, allowing for real-time monitoring of cellular processes .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiazole : The synthesis begins with the cyclization of 2-aminothiophenol with an appropriate aldehyde.
- Coupling Reaction : The benzothiazole intermediate is then coupled with a phenyl ring via a Suzuki or Heck coupling reaction.
- Final Carboxamide Formation : The final step involves the introduction of the pyrazole and carboxamide functionalities through condensation reactions under specific conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) in anti-inflammatory applications or interact with DNA in anticancer treatments. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their comparative features are summarized below:
Key Comparative Insights
Substituent Impact on Bioactivity: The benzothiazole group in the target compound is structurally distinct from the 4-fluorophenyl and p-tolyl groups in compound 6b . Benzothiazoles are known to enhance DNA intercalation and kinase binding, whereas fluorinated aryl groups often improve metabolic stability and lipophilicity.
Synthetic Flexibility :
- The target compound’s synthesis likely employs carbodiimide coupling (EDCI/HOBT) similar to 5a-c , but diverges in the choice of amine (benzothiazole-linked aniline vs. hydroxylamine derivatives) .
Therapeutic Potential: While the target compound’s benzothiazole moiety aligns with kinase-targeting scaffolds, its exact mechanism remains uncharacterized. In contrast, acrylamide-pyridine hybrids (e.g., CDK7 inhibitors from ) demonstrate explicit anticancer activity via kinase inhibition, suggesting a possible parallel pathway for the target molecule.
Research Findings and Limitations
- Gaps in Data: No direct biological or pharmacokinetic data for the target compound are available in the provided evidence. Comparative analysis relies on structural extrapolation and reported properties of analogues.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a pyrazole core fused with a benzothiazole moiety and a carboxamide functional group. These structural elements are known to contribute to various pharmacological effects, including antimicrobial and anticancer activities. The presence of the benzothiazole ring enhances interactions with biological targets, which is crucial for its mechanism of action.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄OS |
| Molecular Weight | 348.4 g/mol |
| Functional Groups | Pyrazole, Benzothiazole, Carboxamide |
Synthesis
The synthesis of this compound typically involves multi-step reactions utilizing various coupling agents and reagents such as hydroxybenzotriazole and carbodiimides. The synthetic routes can be optimized for yield and purity, facilitating further studies on its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of key proteins or enzymes essential for bacterial survival, such as those involved in cell wall synthesis .
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) | Control (Streptomycin) |
|---|---|---|
| E. coli | 15 | 20 |
| S. aureus | 18 | 22 |
| P. mirabilis | 12 | 19 |
| B. subtilis | 16 | 21 |
Anticancer Activity
The compound also shows promise as an anticancer agent. Studies have indicated its efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The anticancer activity is likely due to the unique structural features that enhance its interaction with cellular targets involved in tumor growth and proliferation .
Case Studies
A notable study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability across multiple cancer types. This suggests that the compound may act through multiple pathways to exert its cytotoxic effects.
Q & A
Q. What are the established synthetic routes for N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and what key intermediates are involved?
- Methodology : The compound is typically synthesized via multi-step protocols involving: (i) Condensation of benzo[d]thiazole derivatives with substituted phenyl precursors to form the core heterocyclic system. (ii) Coupling reactions (e.g., carboxamide formation) using reagents like EDCI/HOBt or DCC in anhydrous DMF . (iii) Optimization of reaction conditions (e.g., temperature, solvent polarity) to enhance yields. For example, K₂CO₃ in DMF at room temperature is commonly used for nucleophilic substitutions .
- Key Intermediates :
- 5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (precursor for pyrazole-thiazole coupling) .
- N-Substituted thioureas for cyclization into thiadiazole or triazole derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Techniques :
- ¹H/¹³C NMR : Assign peaks for pyrazole (C-3, C-5 methyl groups at δ ~2.3–2.5 ppm), benzo[d]thiazole (aromatic protons at δ ~7.2–8.1 ppm), and carboxamide (NH at δ ~10–12 ppm) .
- FT-IR : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-H bending (~750–800 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., C₁₉H₁₇N₃OS requires m/z = 335.1094) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and target interactions of this compound?
- DFT Applications :
- Calculate HOMO-LUMO gaps to predict reactivity. For example, benzo[d]thiazole derivatives often exhibit low band gaps (~3–4 eV), enhancing charge transfer in biological systems .
- Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., carboxamide oxygen as a hydrogen bond acceptor) .
- Docking Studies :
- Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like kinases or GPCRs. Prioritize hydrophobic interactions with benzo[d]thiazole and hydrogen bonding with the carboxamide group .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. antiviral efficacy)?
- Methodological Recommendations :
- Dose-Response Analysis : Validate IC₅₀/EC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to rule out cell-specific effects .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. phenyl groups on pyrazole) using standardized assays .
- Control Experiments : Test for off-target interactions (e.g., cytochrome P450 inhibition) to confirm specificity .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts (e.g., regioisomers or oxidation products)?
- Design of Experiments (DoE) :
- Apply factorial design (e.g., 2³ matrix) to assess variables: temperature (20–80°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%) .
- Use response surface methodology (RSM) to identify optimal conditions. For example, DMF at 50°C with 10 mol% K₂CO₃ maximizes yield (~75%) .
- Byproduct Mitigation :
- Introduce protecting groups (e.g., Boc for amines) during coupling steps .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. What advanced techniques are used to study crystallographic or supramolecular properties of this compound?
- Single-Crystal X-ray Diffraction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
